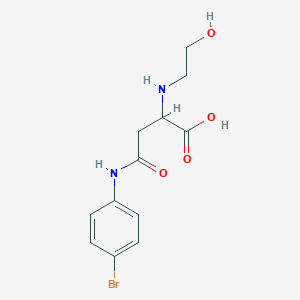

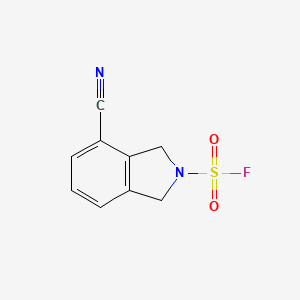

![molecular formula C11H20N2O4S2 B2659593 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide CAS No. 2034525-63-6](/img/structure/B2659593.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane moiety, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains azabicyclo (nitrogen-containing bicyclic) and cyclopropane (a three-membered ring) moieties .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate, has been determined using crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, reactions involving similar compounds have been studied. For instance, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been used to construct 8-oxabicyclo[3.2.1]octanes .Applications De Recherche Scientifique

Synthetic Methodology and Bicyclo[3.2.1]octane Derivatives

The compound serves as a valuable building block in synthetic chemistry. Researchers have explored its use in the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones . These derivatives are obtained via the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones. The reaction proceeds with intriguing control over the stereochemistry of the bridged secondary, tertiary, or quaternary centers .

Strained Ring Systems and Natural Product Synthesis

The compound’s bicyclo[3.2.1]octane scaffold is highly strained, making it an interesting target for natural product synthesis. Researchers have employed it as a key synthetic intermediate in several total synthesis endeavors. Its unique structure presents challenges, but its presence in the synthesis of various target molecules underscores its significance .

Computational Chemistry and Molecular Modeling

The compound’s conformational flexibility and stereochemistry provide an interesting case for computational studies. Researchers can employ molecular dynamics simulations and quantum mechanical calculations to explore its energetics, stability, and reactivity. Insights gained from such studies can guide further experimental investigations.

Aurélie Moulia, Joycelyn Teo, Charles W. Johannes, and Jean-Alexandre Richard. “Expedient synthesis of bicyclo [3.2.1]octanes and bicyclo [3.3.1]nonanes via the double Michael addition to cyclic dienones.” RSC Advances, 2013, 3, 24018–24024. Link Review article: “Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octanes and the historical context of this work.” Chemical Society Reviews, 2021, 50, 10, 5907–5930. Link

Orientations Futures

The synthesis and study of novel compounds like “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide” could open up new avenues in various fields like medicinal chemistry, materials science, etc. The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been reviewed, providing a historical overview and future prospects .

Propriétés

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S2/c1-18(14,15)13-9-2-3-10(13)7-8(6-9)12-19(16,17)11-4-5-11/h8-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIYTYVSKZGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

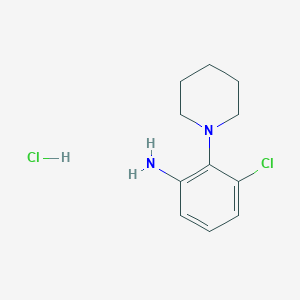

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)

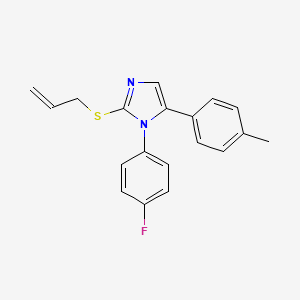

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)

![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

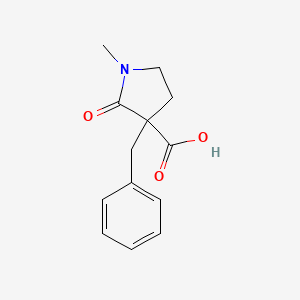

![1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2659528.png)

![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)